N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer activities through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of anti-apoptotic proteins, and induce apoptosis in cancer cells. It has also been shown to exhibit potent anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide has several advantages and limitations for lab experiments. Its high yield and purity make it an attractive compound for use in various assays. However, its potential toxicity and lack of extensive safety data limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
properties
IUPAC Name |
(Z)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-18-8-7-16(21)10-17(18)24-20(26)14(11-22)9-15-12-23-25-19(15)13-5-3-2-4-6-13/h2-10,12H,1H3,(H,23,25)(H,24,26)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSGQIQDMDDHP-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=C(NN=C2)C3=CC=CC=C3)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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